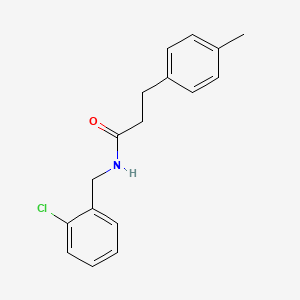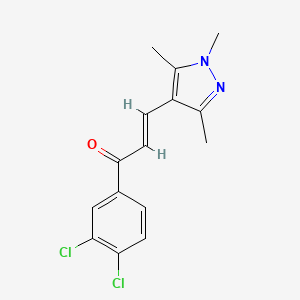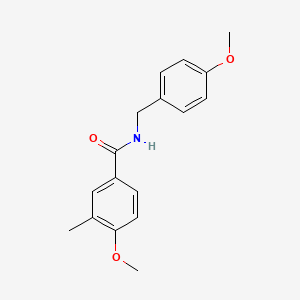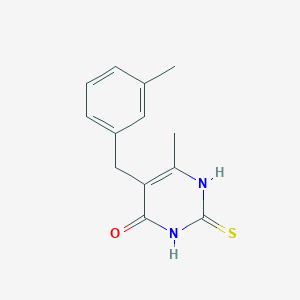
N-(2-chlorobenzyl)-3-(4-methylphenyl)propanamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-chlorobenzyl)-3-(4-methylphenyl)propanamide, such as N-aryl-3-(indol-3-yl)propanamides, involves chemical reactions that result in compounds with significant immunosuppressive activities. These activities are demonstrated through in vitro and in vivo assays, such as murine splenocytes proliferation and mice delayed-type hypersensitivity assays (Giraud et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds, like 3-chloro-N-(4-sulfamoylphenethyl)propanamide, has been elucidated using techniques such as FT-IR, 1H-NMR, 13C-NMR, UV–vis, and X-Ray crystallography. These analyses provide insights into the bond lengths, angles, and overall geometry of the molecule, which are crucial for understanding its chemical behavior (Durgun et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving N-(2-chlorobenzyl)-3-(4-methylphenyl)propanamide derivatives can lead to the formation of compounds with antibacterial and antifungal properties. These compounds are synthesized through reactions such as condensation with aldehydes in the presence of a strong base, leading to the formation of compounds with significant biological activities (Zala et al., 2015).
Physical Properties Analysis
The physical properties of compounds similar to N-(2-chlorobenzyl)-3-(4-methylphenyl)propanamide, such as solubility, melting point, and crystalline structure, can be determined through various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and for its application in scientific research.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for the application of N-(2-chlorobenzyl)-3-(4-methylphenyl)propanamide in scientific research. Studies involving similar compounds provide insights into their potential as anti-Mycobacterium agents and their interaction with biological molecules (Bai et al., 2012).
Scientific Research Applications
Immunomodulatory Activities
Research has demonstrated the synthesis of N-aryl-3-(indol-3-yl)propanamides and evaluated their immunosuppressive activities. This includes compounds exhibiting significant inhibitory activity on murine splenocytes proliferation in vitro and on mice delayed-type hypersensitivity (DTH) assay in vivo, highlighting their potential in immunomodulation and anti-inflammatory applications (Giraud et al., 2010).
Environmental Chemistry and Pesticide Analysis
A study on the transformation of herbicides in soil discovered the creation of an unexpected residue when N-(3,4-dichlorophenyl)-propionamide (propanil) and N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide (solan) were applied in combination. This research contributes to understanding the environmental impact and degradation pathways of related compounds (Bartha, 1969).
Photocatalytic Degradation
The photocatalytic degradation of certain anilides, including N-(3,4-dichlorophenyl)propanamide (the herbicide Propanil), using TiO2 under UV-A and solar light has been studied. This research offers insights into the potential environmental remediation applications by understanding the degradation kinetics and products of these compounds (Sturini et al., 1997).
Catalytic Organic Transformations
The development of methodologies for the cyanation of C(sp(2))-H bonds of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating reagent reflects the application of related chemical frameworks in synthetic organic chemistry. This approach facilitates the synthesis of acrylonitriles, demonstrating the versatility of propanamide derivatives in catalytic transformations (Chaitanya & Anbarasan, 2015).
Electrochemical Applications
Mesoporous nitrogen-doped carbon derived from ionic liquids containing propanamide structures has shown to be a highly active, cost-effective, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This research suggests potential applications in sustainable and safe H2O2 production methods (Fellinger et al., 2012).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-13-6-8-14(9-7-13)10-11-17(20)19-12-15-4-2-3-5-16(15)18/h2-9H,10-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZLQQOPGLPACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301213716 | |
| Record name | N-[(2-Chlorophenyl)methyl]-4-methylbenzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301213716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-(4-methylphenyl)propanamide | |
CAS RN |
931998-16-2 | |
| Record name | N-[(2-Chlorophenyl)methyl]-4-methylbenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931998-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Chlorophenyl)methyl]-4-methylbenzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301213716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B4630864.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4630868.png)
![methyl 2-[({2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4630876.png)
![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4630887.png)
![N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-furamide](/img/structure/B4630890.png)
![1-benzyl-2-(1-piperidinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4630905.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4630908.png)



![N~1~-(4-butylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4630934.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-chloro-3-pyridinyl)-2-furamide](/img/structure/B4630935.png)

![ethyl 1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4630951.png)